molecular formula C11H10N2OS B289723 3-Methyl-2-phenylsulfanylimidazole-4-carbaldehyde

3-Methyl-2-phenylsulfanylimidazole-4-carbaldehyde

Cat. No. B289723
M. Wt: 218.28 g/mol
InChI Key: PTEGAEUIMYWPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-phenylsulfanylimidazole-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure. It is commonly used in the synthesis of other compounds and has been found to have potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylsulfanylimidazole-4-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the sulfur atom in its structure. It has also been found to be a useful reagent in the synthesis of other compounds due to its ability to undergo various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Methyl-2-phenylsulfanylimidazole-4-carbaldehyde. However, it has been found to be a relatively stable compound that does not decompose under normal laboratory conditions. It is also not known to be toxic or harmful to living organisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Methyl-2-phenylsulfanylimidazole-4-carbaldehyde in lab experiments is its ability to act as a versatile intermediate in the synthesis of other compounds. It is also relatively easy to synthesize and is commercially available. However, one of the limitations of using this compound is that it is not well studied, and its mechanism of action is not well understood.

Future Directions

There are several potential future directions for research involving 3-Methyl-2-phenylsulfanylimidazole-4-carbaldehyde. One possible direction is to investigate its potential applications in catalysis and material science. Another potential direction is to study its mechanism of action and explore its potential use as a reagent in various chemical reactions. Additionally, further research can be conducted to explore its potential medicinal properties and applications in drug discovery.

Synthesis Methods

The synthesis of 3-Methyl-2-phenylsulfanylimidazole-4-carbaldehyde involves the reaction of 2-phenylsulfanyl-1-methylimidazole with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

3-Methyl-2-phenylsulfanylimidazole-4-carbaldehyde has been used in various scientific research applications. It has been found to be a useful intermediate in the synthesis of other compounds such as imidazolium salts and imidazole-based ligands. These compounds have potential applications in catalysis, material science, and medicinal chemistry.

properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

3-methyl-2-phenylsulfanylimidazole-4-carbaldehyde

InChI

InChI=1S/C11H10N2OS/c1-13-9(8-14)7-12-11(13)15-10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

PTEGAEUIMYWPOY-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1SC2=CC=CC=C2)C=O

Canonical SMILES

CN1C(=CN=C1SC2=CC=CC=C2)C=O

Origin of Product

United States

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